molecular formula C10H20O3S B14716761 1-Butoxy-2-ethylsulfonylcyclobutane CAS No. 7144-92-5

1-Butoxy-2-ethylsulfonylcyclobutane

Cat. No.: B14716761
CAS No.: 7144-92-5
M. Wt: 220.33 g/mol
InChI Key: HMOXAKDKMKPIIL-UHFFFAOYSA-N
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Description

1-Butoxy-2-ethylsulfonylcyclobutane is an organic compound characterized by a cyclobutane ring substituted with butoxy and ethylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Butoxy-2-ethylsulfonylcyclobutane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethoxycarbonyl isothiocyanate with corresponding ether alcohols, such as 1-butoxy-2-propanol . This reaction proceeds under mild conditions and yields the desired cyclobutane derivative with high selectivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Butoxy-2-ethylsulfonylcyclobutane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of strong oxidizing agents.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: Nucleophilic substitution reactions can replace the butoxy or ethylsulfonyl groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like halides, amines, and thiols can be employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, substituted cyclobutanes, and various derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

1-Butoxy-2-ethylsulfonylcyclobutane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Butoxy-2-ethylsulfonylcyclobutane involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structural features and functional groups. Detailed studies on its binding affinity, molecular interactions, and biological effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

    1-Butoxy-2-ethylsulfonylcyclopentane: Similar structure but with a five-membered ring.

    1-Butoxy-2-ethylsulfonylcyclohexane: Similar structure but with a six-membered ring.

    1-Butoxy-2-ethylsulfonylcyclopropane: Similar structure but with a three-membered ring.

Uniqueness: 1-Butoxy-2-ethylsulfonylcyclobutane is unique due to its four-membered cyclobutane ring, which imparts distinct chemical and physical properties. The strain in the cyclobutane ring can influence its reactivity and stability, making it a valuable compound for specific applications that require these unique characteristics.

Properties

CAS No.

7144-92-5

Molecular Formula

C10H20O3S

Molecular Weight

220.33 g/mol

IUPAC Name

1-butoxy-2-ethylsulfonylcyclobutane

InChI

InChI=1S/C10H20O3S/c1-3-5-8-13-9-6-7-10(9)14(11,12)4-2/h9-10H,3-8H2,1-2H3

InChI Key

HMOXAKDKMKPIIL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1CCC1S(=O)(=O)CC

Origin of Product

United States

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